molecular formula C11H22O2S B1196176 11-Mercaptoundecanoic acid CAS No. 71310-21-9

11-Mercaptoundecanoic acid

Cat. No. B1196176
CAS RN: 71310-21-9
M. Wt: 218.36 g/mol
InChI Key: GWOLZNVIRIHJHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 11-MUA can involve direct functionalization strategies or polymerization approaches. Kato et al. (2005) reported the enzymatic preparation of an aliphatic polythioester through the direct polycondensation of 11-MUA using immobilized lipase, demonstrating a novel method for synthesizing high-molecular-weight compounds from 11-MUA in a high yield (Kato, Toshima, & Matsumura, 2005).

Molecular Structure Analysis

The molecular structure of 11-MUA allows it to act as both a stabilizing agent and a functional ligand for nanoparticle synthesis. Sun et al. (2013) utilized 11-MUA in the one-pot synthesis of fluorescent gold nanoclusters, highlighting the compound's dual role in reducing gold ions and capping the resulting nanoparticles to prevent aggregation and impart water solubility (Sun, Zhang, & Jin, 2013).

Chemical Reactions and Properties

11-MUA's reactivity is primarily centered around its thiol and carboxylic acid functional groups. The thiol group allows for strong adsorption onto metal surfaces, forming SAMs, while the carboxylic acid group can participate in further chemical modifications or bonding with other molecules. This bifunctionality makes 11-MUA a versatile tool for surface chemistry and materials science applications.

Physical Properties Analysis

The physical properties of 11-MUA, such as its melting temperature and solubility, can significantly influence its application in materials science. For example, the polymer derived from 11-MUA by Kato et al. (2005) exhibited a melting temperature higher than that of its polyoxyester counterpart, indicating the influence of the sulfur atom on the physical properties of the polymer (Kato, Toshima, & Matsumura, 2005).

Chemical Properties Analysis

The chemical properties of 11-MUA, including its ability to form SAMs and its reactivity towards other chemical species, have been explored in various studies. The formation of SAMs on gold surfaces and their interaction with probe molecules have been studied to understand the chemical behavior of 11-MUA-modified surfaces. Vogt et al. (1997) investigated the adsorption of 11-MUA on Ni(111) and its interaction with probe molecules, providing insights into the chemical properties of 11-MUA SAMs (Vogt, Han, & Beebe, 1997).

Scientific Research Applications

  • Adsorption on Metal Surfaces : Vogt et al. (1997) investigated the adsorption of 11-MUA on nickel surfaces, which is relevant in surface chemistry and material sciences (Vogt, Han, & Beebe, 1997).

  • Fluorescent Nanocluster Creation : Sun et al. (2015) utilized 11-MUA in the synthesis of fluorescent Ag/Au bimetallic nanoclusters, which can be used in bioimaging and sensing applications (Sun, Yang, Zhao, Chen, & Yang, 2015).

  • Detection of Heavy Metals : In a study by Sun, Zhang, and Jin (2013), 11-MUA was used to synthesize gold nanoclusters for detecting chromium ions, demonstrating its utility in environmental monitoring (Sun, Zhang, & Jin, 2013).

  • Corrosion Protection : Sun et al. (2018) explored the use of 11-MUA in fabricating coatings for corrosion protection on stainless steel, highlighting its applications in materials science and engineering (Sun, Lei, Liu, Fan, & Sun, 2018).

  • Polymer Synthesis : Kato, Toshima, and Matsumura (2005) demonstrated the use of 11-MUA in enzymatically synthesizing aliphatic polythioesters, relevant for polymer chemistry (Kato, Toshima, & Matsumura, 2005).

  • Monolayer Characterization : Sanders, Vargas, and Anderson (2008) used 11-MUA in electrochemical studies to characterize self-assembled monolayers, important in surface science and nanotechnology (Sanders, Vargas, & Anderson, 2008).

  • Mercury Detection in Biological Samples : Chang et al. (2013) utilized 11-MUA-capped gold nanodots for detecting mercury ions in biological samples, demonstrating its application in bioanalytical chemistry (Chang, Chang, Hung, Hsiung, Lin, & Huang, 2013).

  • Formation of Nanostructures : Shivhare and Scott (2015) reported the synthesis of 11-MUA protected gold clusters, useful in nanotechnology and material sciences (Shivhare & Scott, 2015).

  • Gold Nanorod Modification : Dai, Coutts, Zou, and Huo (2008) demonstrated the modification of gold nanorods using 11-MUA, which is significant in nanofabrication and photonics (Dai, Coutts, Zou, & Huo, 2008).

  • Real-Time Assay Development : Sun, Yang, Zhao, and Yang (2014) developed a real-time assay for pyrophosphatase activity using 11-MUA-capped gold nanoclusters, relevant in biochemical and clinical research (Sun, Yang, Zhao, & Yang, 2014).

  • Organic Solar Cell Improvement : Yang et al. (2015) investigated the incorporation of 11-MUA-stabilized gold nanoparticles in organic solar cells, demonstrating its potential in enhancing renewable energy technologies (Yang, Feng, Li, Wu, Fang, Wang, Geng, Yang, Li, Sun, & Gao, 2015).

Safety And Hazards

11-Mercaptoundecanoic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

11-Mercaptoundecanoic acid has a certain surface activity and can be used as an emulsifier and surfactant raw material . It can also be used to prepare metal sulfide nanoparticles and synthesize organic sulfide compounds . Furthermore, it can be used as a catalyst in organic synthesis and a promoter in the rubber industry .

properties

IUPAC Name

11-sulfanylundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2S/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOLZNVIRIHJHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCS)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337585
Record name 11-Mercaptoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Mercaptoundecanoic acid

CAS RN

71310-21-9
Record name 11-Mercaptoundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71310-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Mercaptoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 200 g of 11-bromoundecanoic acid, 60 g of thiourea and 600 mL of absolute ethanol was stirred and heated at reflux for two hours. After heating was stopped a solution of 80 g of sodium hydroxide in 250 mL of water was then added dropwise. The mixture was held overnight and then heated at reflux for three hours. After cooling to room temperature a solid precipitated from solution. The reaction mixture was poured into a mixture of ice and 200 g of concentrated hydrochloric acid. The solids were filtered from solution then slurried with ice water, isolated by filtration and washed twice. The off-white solid was stored in a crystallizing dish for one week, then dried under vacuum (~1 mm of Hg) at about 45° C. The product was distilled under vacuum (~1 mm of Hg at ~160° C.). NMR analysis indicated the desired product was obtained. The distilled product weighed 74.7 g representing 45.46% yield based upon the weight of starting 11-bromoundecanoic acid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,700
Citations
F Lu, H Yang, Y Tang, CJ Yu, G Wang, Z Yuan… - Microchimica Acta, 2020 - Springer
… emission (AEE) character of 11-mercaptoundecanoic acid capped gold nanoclusters (MUA-Au NCs)… Unusual aggregation-enhanced emission character of 11-mercaptoundecanoic acid …
Number of citations: 19 link.springer.com
JF Smalley, K Chalfant, SW Feldberg… - The Journal of …, 1999 - ACS Publications
The indirect laser-induced temperature jump (ILIT) method is used to determine the acidity (pK a ) of monolayers composed of 11-mercaptoundecanoic acid (MUA) self-assembled on …
Number of citations: 170 pubs.acs.org
F Cecchet, M Marcaccio, M Margotti… - The Journal of …, 2006 - ACS Publications
… used to investigate quantitatively the mechanism of electron transfer (ET) through densely packed and well-ordered self-assembled monolayers (SAMs) of 11-mercaptoundecanoic acid …
Number of citations: 104 pubs.acs.org
AD Vogt, T Han, TP Beebe - Langmuir, 1997 - ACS Publications
… The gas-phase adsorption of 11-mercaptoundecanoic acid (HOOC(CH 2 ) 10 SH) on Ni(111… We present evidence which shows that 11-mercaptoundecanoic acid is adsorbed to Ni(111) …
Number of citations: 93 pubs.acs.org
M Dijksma, BA Boukamp, B Kamp, WP Van Bennekom - Langmuir, 2002 - ACS Publications
The change in characteristics of self-assembled monolayers (SAMs) of thioctic acid (TA) and 11-mercaptoundecanoic acid (MUA) with time in buffered hexacyanoferrate(II/III) solutions …
Number of citations: 103 pubs.acs.org
A Ahmad, E Moore - Analyst, 2012 - pubs.rsc.org
… This paper describes the modification of self-assembled monolayers (SAMs) on gold electrode surface with 11-mercaptoundecanoic acid (11-MUA). Activation of carboxylic acid …
Number of citations: 93 pubs.rsc.org
T Kakiuchi, M Iida, N Gon, D Hobara, S Imabayashi… - Langmuir, 2001 - ACS Publications
The miscibility of a binary self-assembled monolayer (SAM) of 1-undecanethiol (UDT) and 11-mercaptoundecanoic acid (MUA) on Au(111) has been studied using voltammetry of the …
Number of citations: 132 pubs.acs.org
Z Bai, X Ren, Z Gong, C Hao, Y Chen, P Wan… - Chinese Chemical …, 2017 - Elsevier
… Here, we prepared gold nanoclusters (Au NCs) protected by 11-mercaptoundecanoic acid (11-MUA), which have excellent fluorescence properties for the detection of metal ions. The …
Number of citations: 33 www.sciencedirect.com
L Zhang, H Xing, W Liu, Z Wang, Y Hao… - ACS Applied Nano …, 2021 - ACS Publications
… doxorubicin (DOX) based on 11-mercaptoundecanoic acid-functionalized carbon dots (MUA… , and then it was reacted with 11-mercaptoundecanoic acid by the amide reaction to obtain …
Number of citations: 11 pubs.acs.org
J Sun, J Zhang, Y Jin - Journal of Materials Chemistry C, 2013 - pubs.rsc.org
We report a one-pot approach to prepare fluorescent gold nanoclusters (AuNCs) from HAuCl4 by simply using 11-mercaptoundecanoic acid (11-MUA) as a reducing and capping agent…
Number of citations: 118 pubs.rsc.org

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